

Carbon Tetraiodide: A Comprehensive Technical Guide to its Synthesis and Discovery

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Compound of Interest

Compound Name: Carbon tetraiodide

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Abstract

Carbon tetraiodide (C_l₄), a unique, highly colored crystalline solid, stands as a fascinating outlier in the family of tetrahalomethanes. Composed of over 97% iodine by mass, its inherent instability and reactivity have made it a valuable, albeit challenging, reagent in synthetic chemistry. This in-depth technical guide provides a thorough exploration of the discovery and synthesis of **carbon tetraiodide**. It details the historical context of its first preparation and delves into the most prevalent modern synthetic methodologies. This document includes detailed experimental protocols, comprehensive tables of quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthetic pathways. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who wish to understand and utilize this intriguing compound.

Discovery and Historical Context

The first synthesis of **carbon tetraiodide** is attributed to the Russian chemist Gustav Gustavson in 1881. His pioneering work involved the reaction of carbon disulfide with iodine pentoxide or iodine trichloride. While the original publication in the Journal of the Russian Physical-Chemical Society is not readily accessible, his contribution is acknowledged in subsequent scientific literature, marking a significant step in the exploration of polyhalogenated methanes. The early methods, however, were often low-yielding and involved hazardous

reagents, paving the way for the development of more efficient and safer synthetic routes in the 20th century.

Physical and Chemical Properties

Carbon tetraiodide is a bright red to dark violet crystalline solid, a rare characteristic for a methane derivative.^[1] It is highly sensitive to heat and light, undergoing decomposition to tetraiodoethylene (C_2I_4) and elemental iodine.^[2] This instability necessitates careful storage at low temperatures (around 0°C is recommended) and in the dark, often under an inert atmosphere.^{[1][2]} It is practically insoluble in water, with which it slowly hydrolyzes to form iodoform and iodine, but is soluble in nonpolar organic solvents such as benzene and chloroform.^{[1][2]}

Table 1: Physical and Spectroscopic Properties of **Carbon Tetraiodide**

| Property | Value | Reference(s) |
|--|--|--------------|
| Molecular Formula | CI ₄ | [1] |
| Molar Mass | 519.629 g/mol | [1] |
| Appearance | Bright red to dark violet crystals | [1] |
| Density | 4.32 g/mL | [1] |
| Melting Point | Decomposes at 168-171 °C | [1] |
| C–I Bond Distance | 2.12 ± 0.02 Å | [1] |
| I–I Contact Distance | 3.459 ± 0.03 Å | [1] |
| Dipole Moment | 0 D | [1] |
| ¹³ C NMR Chemical Shift (δ) | -293.0 ppm | |
| Key IR Absorption Bands | Data not definitively available in searched literature | |

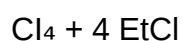
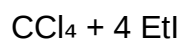
Synthesis of Carbon Tetraiodide

The synthesis of **carbon tetraiodide** has evolved from early, less efficient methods to more reliable and higher-yielding protocols. The most common and practical laboratory-scale synthesis involves a halogen exchange reaction catalyzed by a Lewis acid.

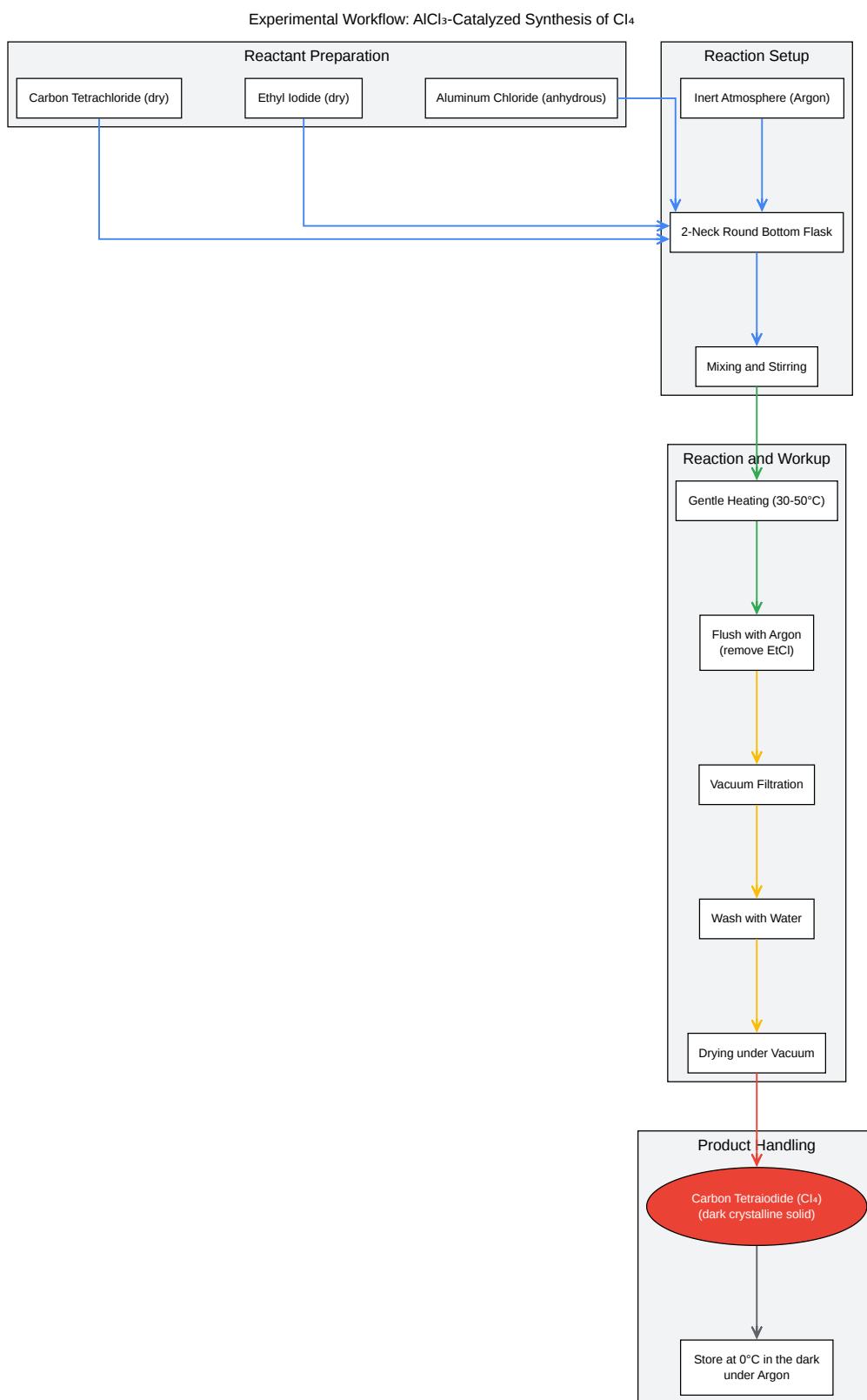
Aluminum Chloride-Catalyzed Halide Exchange

This is the most widely used method for preparing **carbon tetraiodide**.^[1] It relies on the exchange of chloride ions in carbon tetrachloride with iodide ions from an iodoalkane, typically ethyl iodide, in the presence of anhydrous aluminum chloride as a catalyst.^[1] The reaction is driven forward by the formation of the volatile ethyl chloride, which can be removed from the reaction mixture.^{[1][3]}

Reaction Scheme:



Logical Workflow for AlCl₃-Catalyzed Synthesis



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Caption: Workflow for the synthesis of **carbon tetraiodide** via AlCl_3 -catalyzed halogen exchange.

Experimental Protocol:

This protocol is adapted from a detailed procedure shared in a public science forum and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]

Materials:

- Anhydrous aluminum trichloride (AlCl_3)
- Dry carbon tetrachloride (CCl_4)
- Dry ethyl iodide (EtI)
- 250 mL two-neck round-bottom flask
- Condenser or moisture trap (e.g., with MgSO_4)
- Gas inlet with septum
- Stir plate
- Heating mantle
- Inert gas supply (Argon)
- Syringes
- Frit funnel for vacuum filtration

Procedure:

- Flame-dry the 250 mL two-neck round-bottom flask and allow it to cool under a stream of argon.
- To the flask, add 2.0 g of anhydrous aluminum trichloride.

- Fit the flask with a condenser (or moisture trap) and a gas inlet with a septum.
- Purge the apparatus with argon for several minutes.
- Using a syringe, add 12 g of dry carbon tetrachloride to the flask.
- In a separate syringe, measure and add approximately 48 g of dry ethyl iodide to the reaction flask.
- Stir the mixture at room temperature. The solution will gradually turn a dark red color.
- Gently heat the mixture to 30°C using a heating mantle. At this stage, the formation of **carbon tetraiodide** and the evolution of ethyl chloride vapor will be observed.
- After stirring for 30 minutes, increase the heating to 50°C and maintain a low flow of argon through the apparatus for about 15 minutes to help drive off the ethyl chloride.
- Once the evolution of ethyl chloride has subsided, disassemble the apparatus and carefully remove the dark solid product.
- Transfer the solid to a frit funnel and wash it with approximately 30 mL of water to remove any remaining aluminum salts.
- Dry the crystalline product under vacuum.
- Store the final product in a sealed, dark container at 0°C under an inert atmosphere.

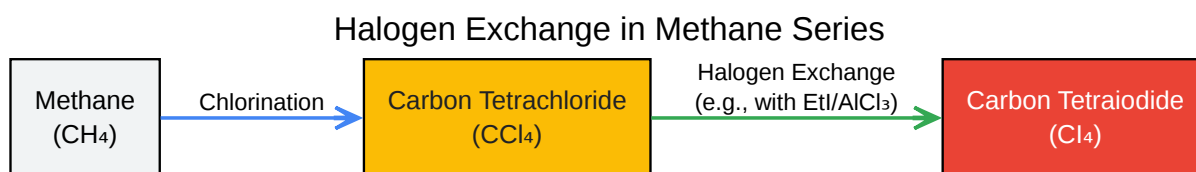
Quantitative Data for AlCl_3 -Catalyzed Synthesis

| Parameter | Value | Reference(s) |
|-----------------------|--------------------------------|--------------|
| Reactants | | |
| Carbon Tetrachloride | 12 g | [3] |
| Ethyl Iodide | 48 g | [3] |
| Aluminum Trichloride | 2.0 g | [3] |
| Reaction Conditions | | |
| Temperature | Room temperature, then 30-50°C | [3] |
| Reaction Time | ~45 minutes | [3] |
| Product | | |
| Theoretical Yield | ~40 g | [3] |
| Reported Actual Yield | 35 g | [3] |
| Calculated Yield | 88% | [3] |

In-situ Generation from Iodoform

Carbon tetraiodide can also be generated in situ from iodoform (CHI_3) and a base, such as sodium hydroxide.[2] This method is often employed when **carbon tetraiodide** is to be used immediately as a reagent in a subsequent reaction. The mechanism involves the deprotonation of iodoform to form the triiodomethanide anion (CI_3^-), which can then act as a nucleophile or be further involved in the formation of diiodocarbene. While this method is mentioned, a specific, high-yield preparative protocol starting from iodoform to isolate solid **carbon tetraiodide** is not well-documented in readily available literature. The primary focus of the iodoform reaction in literature is its use as a qualitative test for methyl ketones or for the synthesis of iodoform itself.

Conceptual Relationship of Halogenated Methanes



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Caption: Conceptual pathway from methane to **carbon tetraiodide**.

Applications in Synthesis

Carbon tetraiodide is primarily used as an iodinating reagent in organic synthesis.^[1] Its applications often take advantage of the reactivity of the carbon-iodine bonds.

- Conversion of Alcohols to Alkyl Iodides: In a reaction analogous to the Appel reaction, **carbon tetraiodide**, in combination with triphenylphosphine (PPh₃), can convert alcohols to the corresponding alkyl iodides.^[1]
- Synthesis of 1,1-Diiodoalkenes: Ketones can be converted to 1,1-diiodoalkenes upon treatment with **carbon tetraiodide** and triphenylphosphine.^[1]
- Iodination Reactions: It serves as a source of iodine in various other iodination reactions, often activated by a base.^[1]

Safety and Handling

Carbon tetraiodide is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.^[1] Due to its thermal and photochemical instability, it should be stored in a tightly sealed container, in the dark, and at a reduced temperature (around 0°C).^[1]
^[2]

Conclusion

Carbon tetraiodide, since its discovery by Gustavson, has remained a compound of significant interest due to its unique properties and synthetic utility. The aluminum chloride-catalyzed

halogen exchange method provides a reliable and relatively high-yielding route for its preparation. While other methods exist, they are less commonly employed for the isolation of the pure compound. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in the synthesis and application of this powerful iodinating agent. Further research into stabilizing this molecule and expanding its synthetic applications, particularly in the context of drug development and complex molecule synthesis, could prove to be a fruitful area of investigation.

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